molecular formula C10H13FN2O B1383918 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide CAS No. 1863868-73-8

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide

Cat. No.: B1383918
CAS No.: 1863868-73-8
M. Wt: 196.22 g/mol
InChI Key: HIHCNGSRKSXRAA-UHFFFAOYSA-N
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Description

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.

    Amidation: The carboxylic acid group is converted to an amide group through a reaction with ethylamine, forming N-ethyl-4-fluoro-2-methylbenzamide.

    Nitration: The aromatic ring is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2), yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with different nucleophiles.

Scientific Research Applications

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluoro-N-methylbenzamide: Similar in structure but with a methyl group instead of an ethyl group.

    4-Amino-2-fluoro-N-ethylbenzamide: Similar but lacks the methyl group on the aromatic ring.

Uniqueness

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is unique due to the presence of both an ethyl group and a methyl group on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-amino-N-ethyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCNGSRKSXRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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